![molecular formula C15H16N8O B2428079 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide CAS No. 2034522-62-6](/img/structure/B2428079.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of heterocycle obtained through various synthetic routes . It’s part of a set of heterocycles that include pyrazines and pyridazines fused to 1,2,3-triazoles . The compound has a molecular weight of 135.13 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a nitrogen atom occupying a position at the ring fusion . Unfortunately, the specific molecular structure analysis for this compound isn’t available in the retrieved papers.Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 135.13 .Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide belongs to a class of compounds with diverse applications in scientific research, primarily due to its heterocyclic core, which is a common scaffold in drug discovery. This compound is related to various research areas, including the synthesis of substituted pyrazoles and their potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates, demonstrating inhibition effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, a standard in cancer therapy, and also showing antimicrobial activity (S. Riyadh, 2011).
Antimicrobial Evaluation of Derivatives
In another study, thienopyrimidine derivatives exhibited pronounced antimicrobial activity. These compounds were synthesized by reacting heteroaromatic o-aminonitrile with various reagents, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. This showcases the potential of such heterocyclic compounds in developing new antimicrobials (M. Bhuiyan et al., 2006).
Cardiovascular and Antihypertensive Properties
Furthermore, 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, revealing significant coronary vasodilating and antihypertensive activities. Among these compounds, one was identified as a promising cardiovascular agent, displaying more potent coronary vasodilating activity than known drugs, highlighting the therapeutic potential of triazolo-pyridazine derivatives in cardiovascular diseases (Y. Sato et al., 1980).
Insecticidal Activity Against Cotton Leafworm
The utility of these compounds extends to agricultural applications as well, where novel bioactive sulfonamide thiazole derivatives, anticipated to possess insecticidal activity against the cotton leafworm, were synthesized. These compounds, incorporating the triazolo[1,5-a]pyrimidine and related heterocycles, demonstrated potent toxic effects, offering a new avenue for pest control strategies (Nanees N. Soliman et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-10-6-17-12(7-16-10)15(24)19-11-4-5-22(8-11)14-3-2-13-20-18-9-23(13)21-14/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLCNVMWGEWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

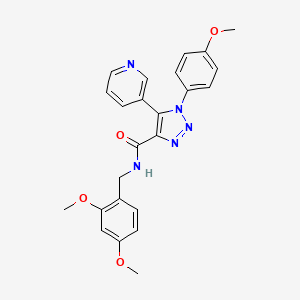
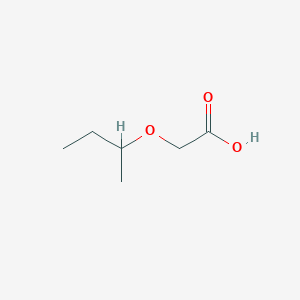
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)
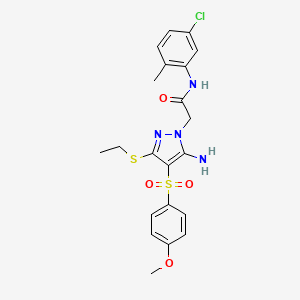
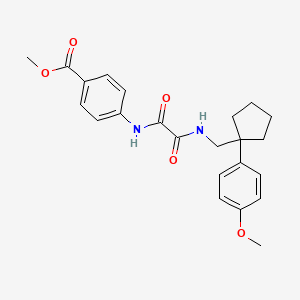
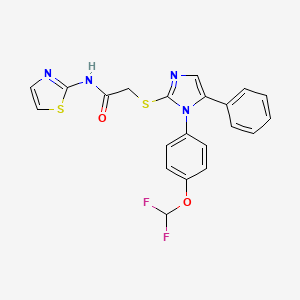
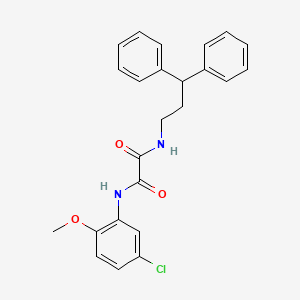
![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)
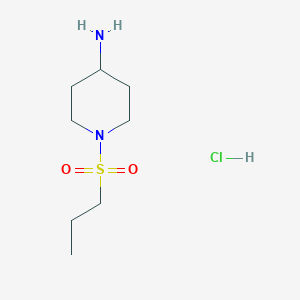
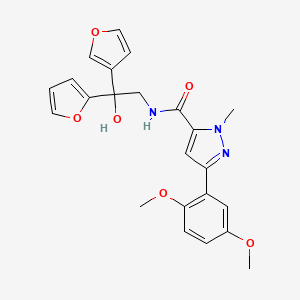
![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)
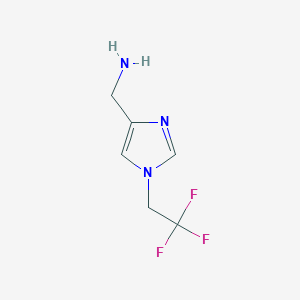
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)
![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)